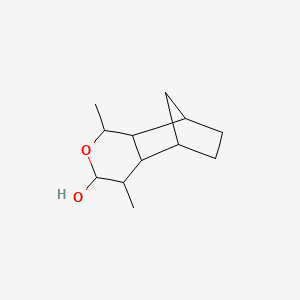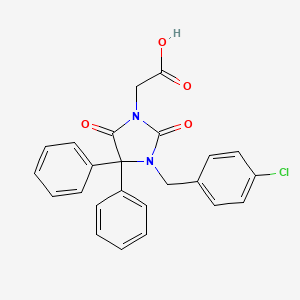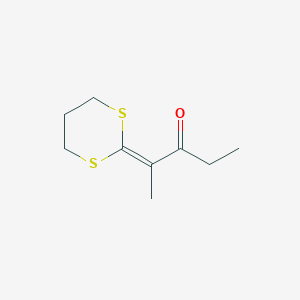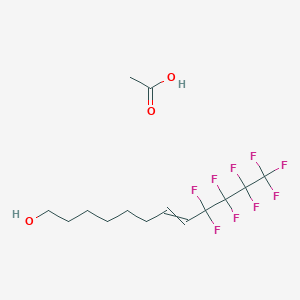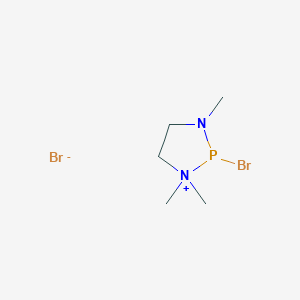
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is an organic compound that features a trimethylsilyl group, a bromine atom, and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 5-bromopent-4-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. The bromine atom serves as a leaving group in substitution reactions, while the alkyne group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethyl glycosides: Synthesized from glucose and used in carbohydrate chemistry.
Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.
Uniqueness
2-(Trimethylsilyl)ethyl 5-bromopent-4-ynoate is unique due to its combination of a trimethylsilyl group, a bromine atom, and an alkyne functional group. This combination provides a versatile reactivity profile, making it valuable in various synthetic applications and research fields.
Propiedades
Número CAS |
138376-10-0 |
|---|---|
Fórmula molecular |
C10H17BrO2Si |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 5-bromopent-4-ynoate |
InChI |
InChI=1S/C10H17BrO2Si/c1-14(2,3)9-8-13-10(12)6-4-5-7-11/h4,6,8-9H2,1-3H3 |
Clave InChI |
LEQGIEWJYLKVBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)CCC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


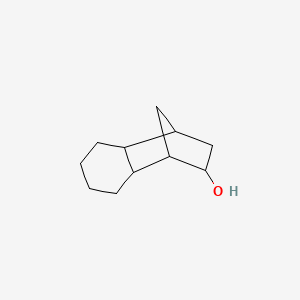
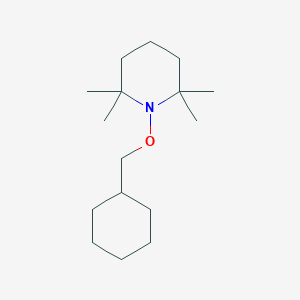
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
